Product packaging for Famotidine Impurity A(Cat. No.:CAS No. 88061-72-7)

Famotidine Impurity A

Cat. No.: B601811
CAS No.: 88061-72-7
M. Wt: 258.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Research and Development

Impurity profiling is a critical component of pharmaceutical research and development, involving the detection, identification, and quantification of unwanted chemical entities in drug substances and products. mt.comwisdomlib.orgresearchgate.net These impurities can originate from various sources, including raw materials, by-products of the synthesis process, degradation of the active pharmaceutical ingredient (API), and interactions with excipients or packaging materials. rjptonline.orggmpinsiders.com The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and quality of a pharmaceutical product. wisdomlib.org Therefore, rigorous impurity profiling is mandated by global regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mt.compharmaffiliates.com

The primary goal of impurity profiling is to ensure patient safety by identifying and controlling potentially toxic or pharmacologically active impurities. wisdomlib.orgpharmaffiliates.com It also plays a crucial role in ensuring the consistency and robustness of the manufacturing process. mt.com By understanding the impurity profile, researchers can optimize reaction conditions to minimize the formation of unwanted substances, leading to a purer and more effective drug product. mt.com This proactive approach not only enhances product quality but also prevents costly delays in clinical trials and potential regulatory rejections. pharmaffiliates.com

Key Aspects of Impurity Profiling:

StageImportance
Research & Development Early identification and characterization of impurities to optimize synthesis routes and mitigate toxicological risks. pharmiweb.com
Manufacturing Rigorous control measures and real-time monitoring to ensure quality assurance. pharmiweb.com
Clinical Trials Maintaining strict adherence to impurity standards is vital for the accurate assessment of a drug's safety and efficacy. pharmiweb.com
Quality Control Serves as a fingerprint to indicate the robustness of the manufacturing process. mt.com

Academic Overview of Famotidine (B1672045) Chemistry Relevant to Impurity Generation

Famotidine is a histamine (B1213489) H2-receptor antagonist with the chemical name N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide. google.com Its molecular structure contains several reactive functional groups, including a thiazole (B1198619) ring, a guanidine (B92328) group, and a sulfamoyl group, which are susceptible to various chemical transformations that can lead to the formation of impurities. rjptonline.orgresearchgate.net

The synthesis of famotidine involves multiple steps and the use of various reagents and intermediates. rjptonline.org Impurities can arise from these starting materials, as by-products of the intended reactions, or from degradation of the final famotidine molecule. rjptonline.org For instance, the European Pharmacopoeia (EP) lists several potential organic impurities associated with the famotidine synthesis process, including Famotidine Impurity A, B, and C. rjptonline.org

One documented pathway for impurity formation involves the interaction of famotidine with excipients used in pharmaceutical formulations. tandfonline.comtandfonline.com For example, research has shown that trace amounts of aldehydes, such as benzaldehyde (B42025) present in flavoring agents, can react with the nitrogen-containing groups in the famotidine molecule to form new impurities. researchgate.nettandfonline.comtandfonline.com This highlights the importance of not only controlling the purity of the API but also carefully selecting and testing excipients to ensure compatibility. tandfonline.comtandfonline.com

Another area of academic interest is the identification of previously unknown impurities. Recent studies have focused on isolating and characterizing novel impurities found in the key starting materials (KSM) of famotidine. nih.gov One such study identified an unknown impurity, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, at a level of 0.5-1.0%. nih.gov The presence of an alkyl halide in this impurity raised concerns about its potential for genotoxicity. nih.govtandfonline.com

Definition and Regulatory Landscape of this compound within Pharmaceutical Quality Science

This compound is a specific organic impurity related to the drug substance famotidine. rjptonline.org Its chemical name is 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide. simsonpharma.com This impurity is listed in the European Pharmacopoeia, signifying its importance in the quality control of famotidine. rjptonline.org

The regulatory landscape for pharmaceutical impurities is governed by international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). gmpinsiders.compharmaffiliates.com The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. gmpinsiders.compharmaffiliates.com These guidelines establish thresholds for impurities, above which they must be reported, identified, and potentially qualified through toxicological studies.

ICH Impurity Thresholds for Drug Substances (Maximum Daily Dose ≤ 2g/day):

ThresholdLimit
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15%

Data sourced from Pharmaffiliates pharmaffiliates.com

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) also set specific limits for known impurities in their monographs for individual drug substances. pharmaffiliates.comusp.orgspectro.comeuropa.eu For impurities that are known or suspected to be highly toxic, such as genotoxic impurities, much lower limits are applied, often based on a Threshold of Toxicological Concern (TTC). nih.govuspnf.com The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. nih.gov The development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is crucial for detecting and quantifying impurities like this compound at the required low levels to ensure compliance with these stringent regulatory standards. rjptonline.orgnih.govscholarsresearchlibrary.com

Properties

CAS No.

88061-72-7

Molecular Formula

C8H14N6S2

Molecular Weight

258.37

Appearance

Off-White to Pale Yellow Solid

melting_point

154-158 °C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride

Origin of Product

United States

Mechanistic Elucidation of Famotidine Impurity a Formation Pathways

Degradation Pathways Leading to Famotidine (B1672045) Impurity A

The formation of Famotidine Impurity A is predominantly a result of the chemical degradation of famotidine. Exposure to hydrolytic, oxidative, photolytic, and thermal stress can initiate distinct chemical reactions that lead to this and other related substances.

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolysis of famotidine is a significant pathway for the formation of Impurity A, particularly under alkaline conditions. Famotidine is known to be chemically unstable in strongly acidic and alkaline aqueous solutions researchgate.net. The kinetics of its degradation in aqueous solutions typically follow a first-order reaction model nih.gov.

Table 1: Products Identified from Hydrolytic Degradation of Famotidine under Basic Conditions

ConditionIntermediate ProductsFinal Degradation ProductsReference
25% Ammonia (B1221849) Solution[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamideNot specified in abstract researchgate.net
2 M NaOH[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide and [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid (Impurity A) and another unknown product researchgate.net

Oxidative Degradation Mechanisms and Catalysis

The famotidine molecule is susceptible to oxidation, primarily at the thioether sulfur atom. This leads to the formation of famotidine S-oxide and, upon further oxidation, famotidine sulfone isciii.es. Kinetic studies using potassium caroate (KHSO₅) as an oxidizing agent have shown that the reaction mechanism and products are highly dependent on pH isciii.esscispace.com.

The formation of famotidine S-oxide occurs almost immediately in an acidic medium (pH 3-7) at room temperature isciii.es. In contrast, the subsequent oxidation of the S-oxide to the sulfone is favored in a basic medium (pH 7.0-8.4), with the reaction following second-order kinetics isciii.es. While these oxidative pathways are well-documented for producing the S-oxide and sulfone impurities, direct evidence linking oxidation as a primary pathway to the formation of this compound (the carboxylic acid derivative) is less established. Additionally, the presence of peroxide impurities in pharmaceutical excipients is known to promote the oxidative degradation of famotidine farmaceut.org. Advanced oxidation processes, such as the Fenton (H₂O₂/Fe²⁺) and photo-Fenton (UV/H₂O₂/Fe²⁺) systems, have proven to be highly effective in degrading famotidine, which underscores the role of hydroxyl radicals in its oxidative breakdown researchgate.net.

Table 2: Products of Famotidine Oxidation with Potassium Caroate (KHSO₅)

Condition (pH)Primary ProductFormation TimeKinetic OrderReference
2.0 - 5.0 (Acidic)Famotidine S-oxideImmediate (within 1 min)Not specified isciii.es
7.0 - 8.4 (Basic)Famotidine Sulfone (from S-oxide)Up to 30 minTotal second order isciii.es

Photolytic Degradation Processes and Wavelength Dependence

The stability of famotidine under exposure to light is influenced by the pH of the solution. The drug shows high resistance to direct photolysis, with an almost negligible degradation rate in acidic solutions researchgate.net. However, the rate of photolytic degradation increases in alkaline environments (pH 8–9), with a reported half-life (DT50) of approximately 3 hours and 7 minutes under specific experimental conditions researchgate.net.

The degradation can be accelerated through indirect photolysis. The presence of hydrogen peroxide (H₂O₂) in the reaction medium enhances the rate of famotidine photolysis in both acidic and basic solutions researchgate.net. The photo-Fenton process, which combines UV light with H₂O₂ and iron catalysts, is particularly efficient, increasing the degradation rate by two to six times compared to the classical Fenton system without light researchgate.net. While photolytic stress clearly leads to the degradation of the parent drug, specific studies explicitly identifying this compound as a primary end-product of these pathways are not detailed in the provided sources.

Table 3: Kinetic Data for Famotidine Degradation Under Various Photolytic Conditions

ProcessConditionKinetic ModelObserved Reaction Rate (min⁻¹)Reference
Direct PhotolysisAcidic pHPseudo-first-orderAlmost negligible researchgate.net
Direct PhotolysispH 8-9Pseudo-first-order3.7 x 10⁻³ researchgate.net
H₂O₂-assisted PhotolysisAcidic solutionPseudo-first-order5.1 x 10⁻³ researchgate.net
H₂O₂-assisted PhotolysisBasic solutionPseudo-first-order3.7 x 10⁻³ researchgate.net
Fenton & Photo-FentonVariesSecond-orderRate depends on Fe²⁺ and H₂O₂ concentration researchgate.net

Thermal Degradation Kinetics and Byproducts

Elevated temperatures can significantly accelerate the degradation of famotidine, primarily by increasing the rate of hydrolysis. Isothermal kinetic studies performed at 55, 70, and 85°C across a pH range of 1.71 to 10.0 have been used to characterize the drug's stability nih.gov. The activation energies calculated from these isothermal experiments were found to be in close agreement with those from nonisothermal studies, confirming the utility of accelerated stability testing nih.gov.

As thermal stress enhances hydrolytic degradation, the formation of this compound is a known outcome of storing famotidine solutions at elevated temperatures, especially under alkaline conditions researchgate.netnih.gov. An HPLC method has been specifically developed to distinguish famotidine from its thermal degradation products formed across a wide pH range (1.7–10.0) deepdyve.com. It is important to note that thermal stress can also promote other reactions. For example, in the presence of certain excipients containing reactive species like benzaldehyde (B42025), heating famotidine can lead to the formation of completely different impurities, such as imines researchgate.netgoogle.com.

Synthetic Process-Related Origins of this compound

Impurities in active pharmaceutical ingredients can originate from various points in the manufacturing process, including starting materials, intermediates, catalysts, and byproducts from side reactions rjptonline.orgunr.edu.ar.

Impurity A as a Byproduct of Specific Synthetic Routes and Reagents

While impurities are an expected consequence of chemical synthesis, the primary documented pathway for the formation of this compound is the hydrolytic degradation of the final famotidine molecule researchgate.netnih.gov. However, it is plausible that Impurity A could also be formed during the synthesis itself. If the synthetic route involves an intermediate or the final drug substance being exposed to aqueous basic conditions, such as during a work-up or purification step, hydrolysis of the terminal sulfamoyl propanimidamide (B3024157) side chain could occur, leading to the formation of the corresponding carboxylic acid (Impurity A).

Other types of impurities are known to arise directly from the synthetic route. For instance, 2-Propenimidamide, N-(aminosulfonyl)-, has been identified as a potential byproduct of famotidine synthesis, possibly resulting from side reactions or incomplete cyclization . By-products can be formed through various side reactions, including incomplete reactions, overreactions, or rearrangements unr.edu.ar. Therefore, while degradation is the most cited origin, the potential for this compound to be a process-related impurity formed under specific hydrolytic conditions during manufacturing cannot be entirely ruled out.

Influence of Reaction Conditions on Impurity A Formation during Synthesis

The formation of this compound is intrinsically linked to the synthetic route used to produce Famotidine, particularly the construction of the side chain. A common synthesis pathway for Famotidine involves the use of 3-chloropropionitrile (B165592) as a key precursor. nih.govwikipedia.org This precursor is used to build the three-carbon chain that is ultimately functionalized to form the N-sulfamoyl propanimidamide group of the final drug molecule.

The critical step where Impurity A can be formed is the conversion of the nitrile (-C≡N) group. In the intended synthesis of Famotidine, the nitrile is converted to an imidate which is then coupled with sulfamide (B24259) to yield the desired N-sulfamoyl propanimidamide structure. nih.gov However, under certain reaction conditions, a side reaction can occur where the nitrile group is converted directly into an un-substituted propanimidamide group. semanticscholar.orgnih.gov This reaction, known as amidine synthesis from a nitrile, can be promoted by various reagents and conditions, such as the presence of ammonia or other amine sources, often catalyzed by acids or metals. rsc.orgorganic-chemistry.org

The formation of Impurity A is therefore favored by conditions that promote the direct conversion of the nitrile intermediate to an amidine, or by incomplete reaction where the intermediate amidine fails to couple with the sulfamoyl moiety. Factors influencing this side reaction include:

Purity of Reagents: The presence of ammonia or other amine contaminants can react with the nitrile intermediate.

Reaction Stoichiometry: An insufficient amount of sulfamide or its precursor during the coupling step could leave the amidine intermediate unreacted.

Control of pH and Temperature: The conditions for amidine formation from nitriles can overlap with those for the main reaction pathway, requiring strict control to minimize the side product. rsc.org

While specific parameters are proprietary to each manufacturer, the presence of Impurity A in the final API indicates a deviation from the intended reaction pathway, resulting in the formation of the simple amidine instead of the sulfamoylated amidine.

Characterization of Intermediates and Side Reactions Contributing to Impurity A

The primary intermediate contributing to the formation of this compound is the nitrile precursor, 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]thio]propionitrile. The side reaction is the direct conversion of the terminal nitrile group of this intermediate into an imidamide group.

Characterization and quantification of this compound are crucial for quality control of the API. Modern analytical techniques, particularly Ultra-Performance Liquid Chromatography (UPLC), are employed to separate and quantify this impurity from Famotidine and other related substances. rjptonline.org In a validated UPLC method, Impurity A is well-resolved from the main API peak and other impurities, allowing for its precise quantification. rjptonline.org

Reference standards for Impurity A are essential for this purpose and are available with comprehensive characterization data, including its hydrochloride salt forms. clearsynth.comveeprho.comsynzeal.comaquigenbio.com

Table 1: Analytical Characterization Data for this compound

Parameter Finding Source(s)
Chemical Name 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide clearsynth.comveeprho.com
Synonyms Famotidine Amidine; Famotidine Related Compound A veeprho.com
CAS Number 124646-10-2 (free base) veeprho.com
Molecular Formula C₈H₁₄N₆S₂ veeprho.com
Molecular Weight 258.37 g/mol aquigenbio.com
UPLC Retention Time 4.77 min (under specific gradient conditions) rjptonline.org

Formulation and Storage-Induced Formation of this compound

While this compound is primarily considered a process-related impurity from synthesis, the stability of the final drug product during formulation and storage is critical to prevent the formation of other degradation products.

Impact of Pharmaceutical Excipients on Impurity A Generation

Drug-excipient interactions are a significant concern in formulation development as they can lead to the degradation of the active ingredient. While the provided research does not directly link common pharmaceutical excipients to the formation of this compound, studies have shown that certain excipients can generate other famotidine degradants. Understanding these interactions is crucial for developing a stable formulation.

Reactive impurities within excipients are often the cause of degradation. nih.gov Key examples include:

Aldehydes: Trace amounts of aldehydes (e.g., benzaldehyde, formaldehyde) present in flavoring agents or as degradation products of polymers like polyethylene (B3416737) glycol (PEG) can react with famotidine. newdrugapprovals.org One well-documented interaction involves benzaldehyde, found in cherry flavor, reacting with famotidine to form a distinct imine impurity.

Peroxides: Oxidative degradation is a known pathway for famotidine. Excipients such as povidone can contain peroxide impurities that may oxidize the thioether linkage in the famotidine molecule, leading to the formation of sulfoxide (B87167) impurities. nih.gov

Although these studies identify degradation pathways leading to different impurities, they highlight the importance of screening excipients for reactive species. The formation of this compound (the amidine) is not a typical degradation pathway associated with common excipients. Its source is almost exclusively from the initial synthesis of the drug substance.

Table 2: Examples of Excipient-Induced Degradation of Famotidine (Leading to other Impurities)

Excipient/Impurity Source Reactive Species Resulting Famotidine Degradant Source(s)
Cherry Flavor Benzaldehyde Imine Adduct (Famotidine Sulfinyl Imine)
Polyethylene Glycol (PEG) Aldehydes, Free Radicals Unspecified degradation products newdrugapprovals.org
Povidone (PVP) Peroxides Oxidative degradants (e.g., Famotidine Sulfoxide) nih.gov

Isolation, Purification, and Definitive Structural Elucidation of Famotidine Impurity a Reference Standard

Preparative Chromatographic Methodologies for Scalable Isolation

The initial step in generating a reference standard is the isolation of the impurity from a mixture, which typically contains the parent API and other related substances. Preparative chromatography is the cornerstone technique for this purpose, allowing for the separation of components at a larger scale than analytical chromatography.

For impurities like Famotidine (B1672045) Impurity A, which are structurally similar to the parent drug, high-resolution techniques are necessary. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining materials with the high degree of purity (>99%) required for a reference standard. epa.govresearchgate.net The method development process often begins with an analytical scale separation, which is then optimized and scaled up.

The process typically involves a reversed-phase column, such as an octadecylsilyl (C18) silica (B1680970) gel column, which separates compounds based on their hydrophobicity. researchgate.net An aqueous-organic mobile phase is used, often with a buffer to control the ionization state of the basic nitrogen centers within the famotidine structure and its impurities. researchgate.net Fractions of the column eluent are collected over time, and those containing the impurity at the desired purity level are pooled. google.com

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

ParameterSpecificationPurpose
Column Reversed-Phase C18, 20 mm x 250 mm, 5 µmProvides high-resolution separation based on hydrophobicity at a preparative scale.
Mobile Phase A 0.1% Acetic Acid in WaterVolatile aqueous buffer to control pH and ensure consistent retention. researchgate.net
Mobile Phase B AcetonitrileOrganic modifier used to elute compounds from the column. researchgate.net
Gradient Elution Linearly increasing percentage of Mobile Phase BAllows for the elution of compounds with varying polarities, ensuring separation of the API from its impurities.
Flow Rate 15-20 mL/minScaled-up flow rate suitable for the larger diameter preparative column. researchgate.net
Detection UV at 265 nmMonitors the elution of compounds, allowing for targeted fraction collection. researchgate.net
Injection Concentrated solution of crude FamotidineIntroduction of the mixture from which the impurity will be isolated.

In cases where the impurity is present in a complex mixture from a synthesis reaction, a preliminary, lower-resolution purification step may be employed. Flash chromatography, which uses a lower pressure and larger particle size stationary phase compared to HPLC, can serve as a rapid and cost-effective method to enrich the fraction containing Famotidine Impurity A before the final, high-purity polishing step with preparative HPLC.

Crystallization and Recrystallization Techniques for Final Purification

Following chromatographic isolation, the pooled fractions containing this compound are typically concentrated to yield a solid material. This material undergoes a final purification step using crystallization to remove any trace impurities and to obtain a stable, crystalline reference standard. Recrystallization is a powerful technique that relies on the differences in solubility of the compound and any remaining impurities in a selected solvent system at varying temperatures. synthinkchemicals.com

The general procedure involves dissolving the isolated impurity in a minimum amount of a suitable hot solvent, in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. synthinkchemicals.com For famotidine and its related substances, solvents such as water, methanol, or mixtures thereof have been shown to be effective. uspbpep.comrjptonline.org

The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to supersaturation and the formation of highly ordered, pure crystals. Any remaining soluble impurities tend to stay in the solution, known as the mother liquor. synthinkchemicals.com The process can be initiated or accelerated by scratching the inner wall of the vessel or by seeding with a previously formed crystal. uspbpep.com The resulting pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum to remove residual solvent.

Comprehensive Structural Characterization utilizing Integrated Spectroscopic Data Sets

With a high-purity crystalline standard in hand, the definitive step is the unequivocal confirmation of its chemical structure. This is achieved by integrating data from a suite of spectroscopic techniques. While reference standard vendors provide a comprehensive Structure Elucidation Report (SER), the characterization is based on the foundational data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy. veeprho.comchemicea.com

Table 2: Identity and Physicochemical Properties of this compound

IdentifierDetailSource
Chemical Name 3-[[[2-[(Diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide veeprho.compharmaffiliates.com
Common Synonyms Famotidine EP Impurity A; Famotidine Related Compound A; Famotidine Amidine veeprho.compharmaffiliates.com
CAS Number 124646-10-2 (Free Base) synthinkchemicals.combiomol.com
Molecular Formula C₈H₁₄N₆S₂ biomol.com
Molecular Weight 258.36 g/mol biomol.com

Confirmation of Molecular Connectivity and Stereochemical Assignments

The primary structure, or molecular connectivity, of this compound is confirmed by piecing together the information from various spectroscopic analyses. This compound differs from the parent famotidine molecule by the absence of the N-sulfamoyl group [-SO₂(NH₂)] on the propanimidamide (B3024157) side chain; this group is formally replaced by a hydrogen atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which provides a direct confirmation of its elemental composition (C₈H₁₄N₆S₂). Tandem MS (MS/MS) experiments involve fragmenting the protonated molecule and analyzing the resulting daughter ions. This fragmentation pattern acts as a fingerprint, confirming the connectivity of the key structural units, such as the guanidinothiazole ring and the propanimidamide side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, signal multiplicities, and integration values of the ¹H NMR spectrum identify all unique protons and their neighbors. The ¹³C NMR spectrum identifies all unique carbon atoms. The key difference in the spectra of Impurity A compared to famotidine would be the absence of signals associated with the sulfamoyl group and the appearance of signals corresponding to the simpler propanimidamide group. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively establish the connectivity between protons and carbons, leaving no ambiguity. As this compound contains no chiral centers, there are no stereochemical considerations like enantiomers or diastereomers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for N-H stretching vibrations from the guanidine (B92328) and amidine groups, as well as C=N and C-S stretching vibrations. Crucially, it would lack the strong, characteristic symmetric and asymmetric S=O stretching bands (typically around 1330 cm⁻¹ and 1150 cm⁻¹) that are prominent in the spectrum of the parent famotidine, confirming the absence of the sulfonyl group. chemicea.com

Table 3: Summary of Spectroscopic Data for Structural Elucidation of this compound

TechniqueInformation ProvidedRelevance to this compound
Mass Spectrometry (MS/HRMS) Molecular Weight and Elemental Composition.Confirms the molecular formula C₈H₁₄N₆S₂ and a molecular weight of ~258 Da.
Tandem MS (MS/MS) Structural fragment information.Confirms the connectivity of the thiazole (B1198619) and propanimidamide moieties.
¹H NMR Spectroscopy Proton environment and connectivity.Maps the complete proton skeleton, confirming the structure of the side chain lacks the sulfamoyl group.
¹³C NMR Spectroscopy Carbon skeleton.Identifies all unique carbon atoms in the molecule, corroborating the proposed structure.
2D NMR (COSY, HSQC) H-H and C-H correlations.Unequivocally confirms the bonding sequence and molecular connectivity. chemicea.com
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of N-H, C=N, and C-S groups and the critical absence of the S=O group from the sulfamoyl moiety. chemicea.com

Through the integrated application of these powerful analytical techniques, the structure of the this compound reference standard is unambiguously confirmed, ensuring its suitability for use in critical pharmaceutical quality control applications.

Strategies for Control and Mitigation of Famotidine Impurity a in Pharmaceutical Manufacturing

Risk Assessment and Quality by Design (QbD) Approaches for Impurity A Control

A proactive approach to impurity control begins with a thorough risk assessment and the application of Quality by Design (QbD) principles. This methodology focuses on building quality into the product by understanding the process and the variables that impact the final product's critical quality attributes (CQAs), including its impurity profile. evotec.com

The initial step in risk assessment is the identification and characterization of potential impurities. pharmaknowledgeforum.com For famotidine (B1672045), organic impurities, including Impurity A, are often related to the manufacturing process or are degradation products. rjptonline.org These can originate from starting materials, by-products, intermediates, or reagents. rjptonline.org A crucial aspect of risk assessment involves understanding how these impurities might affect the drug's safety and efficacy, which is guided by regulations from bodies like the International Conference on Harmonisation (ICH). pharmaknowledgeforum.comgoogle.com

QbD employs a systematic approach to development, beginning with predefined objectives and emphasizing product and process understanding and process control. evotec.com Key components include:

Identifying Critical Quality Attributes (CQAs): For famotidine, the level of Impurity A is a CQA. The quality of starting materials is also considered critical to ensure the final API quality. evotec.compharmtech.com

Identifying Critical Process Parameters (CPPs): These are process parameters that, when varied, can impact a CQA. pharmtech.com For instance, if a particular step in the synthesis is found to generate Impurity A, the parameters influencing its formation, such as temperature or reaction time, would be identified as potential CPPs. pharmtech.com

Establishing a Control Strategy: This involves implementing process controls and testing to ensure the process remains within the defined parameters, thereby consistently producing a product of the desired quality. evotec.com This includes in-process monitoring to detect potential impurities in real-time. pharmaknowledgeforum.com

Modern tools can aid in this process. For example, predictive software can be used to forecast potential degradation products, allowing for proactive mitigation strategies. nih.govsrce.hr By thoroughly understanding the potential for Impurity A formation and implementing a robust control strategy based on QbD principles, manufacturers can ensure the quality and safety of famotidine products.

Process Optimization in Active Pharmaceutical Ingredient (API) Synthesis to Minimize Impurity A Formation

The synthesis of the famotidine Active Pharmaceutical Ingredient (API) is a critical stage where process-related impurities can be introduced or formed. rjptonline.org Optimizing the synthetic route and reaction conditions is a key strategy to minimize the generation of Famotidine Impurity A. The goal is to develop an efficient, cost-effective, and sustainable process that yields a high-purity API. gd3services.compharmafeatures.com

Key strategies for API process optimization include:

Synthetic Route Selection: Choosing an optimal synthetic pathway with fewer steps, maximized yields, and the avoidance of hazardous reagents can significantly reduce impurity formation. gd3services.compharmafeatures.com

Control of Process Parameters: Each step in API manufacturing involves specific process parameters like temperature, pressure, mixing, and time. evotec.com These must be tightly controlled, as deviations can lead to the formation of impurities. evotec.compharmtech.com For example, a refining technique for famotidine raw material specifies controlling the heating temperature to dissolve the material and the vacuum drying temperature and time to achieve the desired purity. google.com

Purification Techniques: Incorporating effective purification steps such as crystallization, chromatography, and filtration is essential to remove impurities from the API. pharmaknowledgeforum.com A patent for refining famotidine raw material describes a process of dissolving the material in an alcohol solution, followed by cooling, filtration, and vacuum drying to reduce the foreign matter content. google.com

By focusing on these optimization principles, manufacturers can design a robust API synthesis process that inherently minimizes the formation of Impurity A and other related substances.

Raw Material and Intermediate Quality Control to Limit Precursor Impurities

The quality of the final drug product is intrinsically linked to the quality of its starting materials and intermediates. evotec.com A significant source of impurities in the final API can be traced back to the materials used at the beginning and throughout the synthesis process. rjptonline.org Therefore, stringent quality control of raw materials and intermediates is a fundamental requirement for limiting precursors that could lead to the formation of this compound.

A comprehensive control strategy involves:

Thorough Vetting of Suppliers: Establishing a robust supply chain with reliable suppliers who can provide materials with well-defined chemical properties and impurity profiles is crucial. evotec.com

Rigorous Testing: Raw materials and intermediates must be tested against established specifications. High-performance liquid chromatography (HPLC) methods have been developed to determine famotidine and its related compounds in drug raw materials. nih.gov One study found that impurity levels in raw materials ranged from 0.5% to 2.5%. nih.gov

Understanding Precursor Impact: A risk-based approach is necessary to understand how changes or impurities in starting materials can influence the CQAs of the drug substance, particularly its impurity profile. evotec.comnih.gov For famotidine, it is crucial to examine key starting materials (KSM) and intermediates for any impurities that could persist through the synthesis and appear in the final product. nih.gov

Different pharmacopoeias have set strict limits for impurity content in famotidine raw materials, underscoring the global emphasis on this aspect of quality control.

Table 1: Pharmacopoeial Limits for Impurity Content in Famotidine Raw Material

Pharmacopoeia Impurity Content Limit
Chinese Pharmacopoeia < 2%
USP 29 < 1.0%
British Pharmacopoeia (BP 2005) < 1.0%
Japanese Pharmacopoeia (JP-14) < 0.5%

Data sourced from a patent on refining famotidine raw material. google.com

By implementing rigorous quality control on all incoming materials and intermediates, manufacturers can prevent the introduction of precursors and ensure a cleaner synthesis process, ultimately minimizing the levels of this compound in the final API.

Excipient Selection and Formulation Design to Prevent Post-Manufacturing Formation of Impurity A

The potential for impurity formation does not end with the synthesis of the API. Interactions between the drug substance and excipients during formulation or on stability can lead to the generation of degradation products. Famotidine has been shown to be susceptible to degradation through oxidation and hydrolysis, and its stability can be significantly influenced by the excipients chosen for the final dosage form. nih.govsrce.hrpharmaexcipients.com

Drug-excipient compatibility studies are therefore a critical step in formulation design. researchgate.net These studies, often using techniques like Differential Scanning Calorimetry (DSC), can identify potential interactions. researchgate.netekb.eg For famotidine, several incompatibilities have been reported:

An impurity can be formed due to an interaction between famotidine and benzaldehyde (B42025), which can be present in flavoring agents like cherry flavor used in oral compositions. google.com

Excipients containing reactive impurities, such as peroxides, can cause oxidative degradation of famotidine. nih.govsrce.hr Polyethylene (B3416737) glycol (PEG) has also been shown to generate reactive impurities under thermal and oxidative stress, leading to famotidine degradation. researchgate.netelsevierpure.com

Studies have shown that lactose (B1674315) can lead to higher levels of degradation compared to other fillers. pharmaexcipients.com DSC analysis has also indicated potential incompatibilities with excipients like sorbitol and PEG6000. ekb.eg

Conversely, careful excipient selection can enhance stability. A study comparing a famotidine formulation containing lactose with one containing Starch 1500 (a partially pregelatinized corn starch) found that the Starch 1500 formulation exhibited lower levels of hydrolysis degradants. pharmaexcipients.com This was attributed to the low water activity of Starch 1500. pharmaexcipients.com While antioxidants like propyl gallate and EDTA have been shown to reduce peroxide levels and improve stability, others like ascorbic acid can unexpectedly act as pro-oxidants under certain conditions. nih.govsrce.hr

Table 2: Summary of Famotidine-Excipient Compatibility Findings

Excipient Compatibility Finding Source
Compatible / Protective
Starch 1500 Good compatibility; produced lower levels of hydrolysis degradants compared to lactose. pharmaexcipients.com
Microcrystalline Cellulose (MCC) Generally compatible, often used in stable formulations. pharmaexcipients.com
Avicel PH 101 No interaction observed in DSC studies. researchgate.netekb.eg
Talc No interaction observed in DSC studies. researchgate.net
Magnesium Stearate No interaction observed in DSC studies. researchgate.net
Incompatible / Potential for Interaction
Lactose Produced higher levels of degradation compared to Starch 1500. pharmaexcipients.com
Benzaldehyde (in flavors) Forms a new impurity (sulfinyl imine) upon interaction with famotidine. google.com
Polyethylene Glycol (PEG) Can generate reactive impurities leading to degradation. ekb.egresearchgate.netelsevierpure.com
Excipients with Peroxides Can cause oxidative degradation of famotidine. nih.govsrce.hr
Kollidon, Primojel, Crospovidone Interaction observed in DSC thermograms. researchgate.net

By selecting excipients with low reactivity and low water activity, and by avoiding those known to contain reactive impurities or to interact with famotidine, formulators can design a robust dosage form that minimizes the risk of Impurity A formation after manufacturing.

Controlled Storage and Packaging Conditions to Enhance Product Stability

The final line of defense in preventing the formation of this compound is the control of storage and packaging conditions throughout the product's shelf life. Famotidine's susceptibility to degradation, particularly through hydrolysis and oxidation, makes it sensitive to environmental factors such as temperature, humidity, and light. pharmaknowledgeforum.compharmaexcipients.com

Stability studies are essential to determine the appropriate storage conditions. fda.gov These studies typically expose the drug product to accelerated conditions (e.g., higher temperature and humidity) to predict its long-term stability. pharmaexcipients.com Key considerations for ensuring product stability include:

Temperature and Humidity Control: Storing famotidine products in a cool, dry place is crucial. pharmacopoeia.com One study demonstrated that at 40°C and 75% relative humidity (RH), uncoated famotidine tablets failed impurity tests within six months. pharmaexcipients.com

Moisture Protection: Packaging plays a vital role in protecting the product from environmental moisture, which can accelerate hydrolytic degradation. pharmaexcipients.com In a comparative study, a formulation packaged in high-barrier Aclar 2000 blisters showed significantly better stability than the same formulation in open-dish trials. pharmaexcipients.com Applying a film coating with moisture barrier properties, such as a PVA-based Opadry® II system, can further improve stability and reduce impurity formation. pharmaexcipients.com

Light Protection: To prevent potential photodegradation, famotidine products should be preserved in well-closed, light-resistant containers. fda.gov

Table 3: Impact of Packaging on Impurity D Levels in Famotidine Tablets at 40°C / 75% RH*

Formulation / Packaging Impurity Level at 3 Months Impurity Level at 6 Months Stability Outcome (at 6 months)
Starch 1500 (uncoated) 0.49% 0.55% Fail
Lactose (uncoated) 0.65% 0.96% Fail
Starch 1500 (coated, Aclar blister) 0.44% 0.38% Pass
Lactose (coated, Aclar blister) 0.63% 1.05% Fail

_Impurity D is a result of acid-catalyzed hydrolysis. pharmaexcipients.com This data illustrates the importance of formulation and packaging in controlling hydrolytic degradation.

By defining and maintaining controlled storage and packaging conditions, manufacturers can ensure that the quality of the famotidine product is preserved from the point of manufacture until it reaches the patient, minimizing the risk of degradation and the formation of Impurity A.

Forced Degradation and Stability Indicating Studies for Famotidine and Impurity a

Design and Execution of Stress Testing Protocols for Famotidine (B1672045) Drug Substance and Drug Product

Stress testing for famotidine is designed to evaluate its intrinsic stability by exposing it to a variety of harsh conditions as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). nih.govresearchgate.net These studies typically aim for a degradation of 5-20% to ensure that the degradation products are generated at levels sufficient for detection and analysis without completely degrading the parent molecule.

Hydrolytic stability is a key indicator of a drug's robustness. Famotidine has been shown to be susceptible to degradation in both acidic and basic environments. researchgate.net

Under acidic stress, famotidine degrades rapidly. researchgate.net Studies have employed conditions such as refluxing in 0.1 N hydrochloric acid (HCl) or using 0.1 M to 1 M concentrations of HCl or sulfuric acid. nih.gov The degradation is particularly significant at a low pH of around 1.2. researchgate.net Research has indicated that under acidic hydrolysis, famotidine undergoes specific acid catalysis, leading to the formation of multiple degradation products. rjptonline.orgtezu.ernet.in One study observed that the concentration of famotidine can decrease by as much as 88% within three hours under certain acidic conditions. researchgate.net

In contrast, famotidine shows greater stability under basic conditions compared to acidic ones, though it is still prone to degradation. researchgate.net Forced degradation protocols often utilize 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov The degradation process in alkaline media follows general base catalysis. rjptonline.orgtezu.ernet.in While one study noted that 80-90% of the initial famotidine concentration remained after 20 days in a basic solution, other studies using more stringent conditions (e.g., heating at 60°C) demonstrated significant instability. researchgate.netresearchgate.net Basic hydrolysis has been shown to yield up to five distinct degradation products. rjptonline.orgtezu.ernet.in

Table 1: Summary of Hydrolytic Stress Testing Conditions for Famotidine
Stress ConditionReagent/ParametersObserved Outcome
Acidic Hydrolysis 0.1 N - 1 M HCl or H₂SO₄, often with heating (e.g., 60°C)Rapid degradation. Formation of at least four degradation products. rjptonline.orgtezu.ernet.inresearchgate.net
Basic Hydrolysis 0.1 N - 2 M NaOH or KOH, with or without heatingSlower degradation than acidic conditions but still significant. Formation of up to five degradation products. rjptonline.orgtezu.ernet.ingoogle.com

Oxidative and photolytic stress tests are crucial for determining the susceptibility of famotidine to degradation from oxidizing agents and light exposure.

For oxidative stress testing, hydrogen peroxide (H₂O₂) is the most commonly used reagent, typically at concentrations ranging from 0.1% to 3%. nih.gov Famotidine has been found to be sensitive to oxidation. nih.govtandfonline.com Studies have shown that exposure to H₂O₂ can lead to rapid and extensive degradation of famotidine at room temperature. tandfonline.com The primary human metabolite of famotidine is the S-oxide, which points to the sulfur atom in the molecule as a likely site of oxidative attack. researchgate.net

Table 2: Summary of Oxidative and Photolytic Stress Conditions for Famotidine
Stress ConditionReagent/ParametersObserved Outcome
Oxidative Stress 0.1% - 3% Hydrogen Peroxide (H₂O₂) at room temperatureRapid and significant degradation. tandfonline.com Formation of oxidative impurities, such as the S-oxide. researchgate.net
Photolytic Stress Minimum 1.2 million lux hours and 200 W h/m² UV/Vis lightRelatively stable, especially in acidic media. researchgate.net Degradation is typically less than 15%. researchgate.net

Thermal and humidity stress testing helps to evaluate the stability of famotidine under various storage and transport conditions.

Thermal degradation studies are typically performed by exposing the solid drug substance and product to dry heat at temperatures incrementally higher than those used for accelerated stability testing (e.g., 50°C, 60°C, 70°C). nih.gov Famotidine generally shows good stability under thermal stress, with one study reporting less than 15% degradation. researchgate.net

Combined thermal and humidity studies assess the impact of moisture on drug stability. A common condition for such tests is 40°C at 75% relative humidity (RH). These conditions can be particularly relevant for solid dosage forms. One study investigating the polymorphic stability of famotidine found that storage at 40°C and 75% RH for three months could induce a polymorphic transition from the pharmaceutically preferred Form B to Form A, indicating that humidity and temperature can impact the physical stability of the drug.

Kinetic and Mechanistic Insights into Famotidine Impurity A Formation under Stress

This compound, chemically known as 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a key degradation product formed through the hydrolysis of the parent drug molecule. The formation of Impurity A involves the cleavage of the sulfamoyl group (SO₂NH₂) from the propanimidamide (B3024157) side chain of famotidine.

The mechanism for the formation of Impurity A is a hydrolytic reaction targeting the N-sulfonyl bond of the propanimidamide moiety. This bond is susceptible to cleavage under both acidic and basic conditions, which aligns with the observed instability of famotidine in these media. The hydrolysis effectively removes the aminosulfonyl group, resulting in the formation of the amidine group characteristic of Impurity A. Although specific rate constants for the formation of Impurity A are not widely published, its genesis is intrinsically linked to the hydrolytic degradation pathways established for famotidine. Therefore, conditions that accelerate general hydrolysis, such as low pH, high pH, and elevated temperature, are expected to promote the formation of this compound.

Development and Validation of Stability-Indicating Analytical Methods Capable of Quantifying Impurity A

A stability-indicating analytical method (SIAM) is an analytical procedure used to quantify the drug and its degradation products without interference from one another. For famotidine, the development and validation of such methods, primarily using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for quality control and stability assessment.

Several robust RP-HPLC methods have been developed to separate and quantify famotidine from its process-related impurities and degradation products, including Impurity A. These methods are validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is demonstrated by the method's ability to produce well-resolved peaks for famotidine and all its potential impurities, including Impurity A, even in samples subjected to forced degradation. This ensures that the quantification of the API is not affected by the presence of degradants.

Table 3: Example of a Validated Stability-Indicating HPLC Method for Famotidine and Impurity A
ParameterDetails
Column Supelcosil LC18 or equivalent C18/C8 column
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic modifier (e.g., acetonitrile)
Flow Rate Typically 1.0 mL/min
Detection UV spectrophotometry at 265 nm
Linearity Range e.g., 1-80 µg/mL for famotidine (R² > 0.999)
LOD 0.05 - 0.14 µg/mL
Accuracy (% Recovery) Typically within 98-102%
Precision (% RSD) < 2% for intraday and interday measurements

These validated methods are crucial for routine quality control of famotidine in bulk drug and pharmaceutical formulations. They allow for the accurate monitoring of Impurity A levels, ensuring that the product remains within its specified limits throughout its shelf life. The use of techniques like porous graphitic carbon columns has also been explored to achieve rapid and efficient separation of famotidine from its degradation products within a short run time.

Regulatory Science and Compliance for Famotidine Impurity a in Pharmaceutical Products

Adherence to International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B, Q1A, Q1B, M7) for Impurities

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the assessment and control of impurities in new drug substances and products. These guidelines are pivotal in ensuring a harmonized approach to pharmaceutical regulation across different regions.

ICH Q3A and Q3B: Impurities in New Drug Substances and Drug Products

ICH Q3A(R2) and Q3B(R2) provide guidance on the reporting, identification, and qualification of impurities. Current time information in 小県郡, JP.synzeal.comresearchgate.netregulations.govsynzeal.comeuropa.euusp.orgfda.gov The guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's biological safety must be established.

For Famotidine (B1672045) Impurity A, the specific thresholds would be determined by the maximum daily dose of famotidine in the pharmaceutical product. These thresholds are crucial for manufacturers to establish appropriate control strategies.

Maximum Daily Dose of Famotidine Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake
This table presents the general thresholds as per ICH Q3A/B guidelines. The specific application to Famotidine Impurity A depends on the final dosage form and its approved daily dose.

ICH Q1A and Q1B: Stability Testing

The stability of the drug product, as assessed under ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products), is critical in identifying degradation products. This compound, if it is a degradation product, must be monitored and controlled throughout the shelf life of the product. Stability studies help in establishing the impurity profile of the drug product over time and under various environmental conditions.

ICH M7: Assessment and Control of Mutagenic Impurities

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. nih.govsynthinkchemicals.comuspbpep.comraps.orgresearchgate.netich.orgfda.gov Impurities are classified into five classes based on their mutagenic and carcinogenic potential.

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, unrelated to the API structure, with no mutagenicity data.

Class 4: Alerting structure, shared with the API, for which the API has been shown to be non-mutagenic.

Class 5: No structural alerts, or an alerting structure with sufficient data to demonstrate lack of mutagenicity.

A crucial step for this compound is to undergo a risk assessment to determine its classification under ICH M7. This assessment typically involves an in silico analysis using (Q)SAR software to predict mutagenicity. If a structural alert is identified, further testing, such as an Ames test, may be required to confirm or negate the mutagenic potential. fhir.org The outcome of this assessment dictates the level of control required. For impurities classified as mutagenic (Class 1, 2, or 3), a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is generally applied for lifetime exposure. veeprho.com A recent study on a newly identified impurity in a key starting material of famotidine highlighted the application of in silico tools for genotoxicity assessment in accordance with ICH M7 guidelines, underscoring the regulatory expectation for such evaluations. Current time information in 小県郡, JP.

ICH M7 Impurity Class Description Recommended Control Strategy
Class 1Known mutagenic carcinogensControl at or below a compound-specific acceptable limit.
Class 2Known mutagens, unknown carcinogenic potentialControl at or below the Threshold of Toxicological Concern (TTC).
Class 3Alerting structure, no mutagenicity dataControl at or below the TTC.
Class 4Alerting structure, but shared with a non-mutagenic APITreat as a non-mutagenic impurity (as per ICH Q3A/B).
Class 5No structural alerts or sufficient data to negate mutagenicityTreat as a non-mutagenic impurity (as per ICH Q3A/B).
This table outlines the general framework of ICH M7. The specific classification and control of this compound would require a dedicated risk assessment.

Interpretation and Implementation of Pharmacopoeial Monographs (e.g., USP, EP, BP, JP) for Famotidine Impurity Profile

Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP), provide official monographs for famotidine and its dosage forms. usp.orgsigmaaldrich.compharmacopoeia.compharmacopoeia.compmda.go.jpmhlw.go.jppharmacompass.commhlw.go.jppmda.go.jp These monographs specify the tests, procedures, and acceptance criteria for the quality control of the drug substance and drug product, including limits for related substances.

This compound is also known by its pharmacopoeial synonyms, Famotidine Amidine and Famotidine Related Compound A. researchgate.netveeprho.comchemicea.com While the USP monograph for "Famotidine for Oral Suspension" specifies limits for Impurity C and Impurity D, it does not explicitly list an acceptance criterion for Impurity A. uspbpep.com The general test for chromatographic purity in the main USP monograph for Famotidine utilizes thin-layer chromatography and sets a limit for any secondary spot to be not more than a certain percentage, often based on a comparison to a diluted standard of the active pharmaceutical ingredient (API). uspbpep.com

The European Pharmacopoeia (EP) monograph for famotidine also lists several potential impurities. Manufacturers must ensure their product complies with the specified limits for any listed impurities and for total impurities. Reference standards for this compound are available from pharmacopoeial and commercial sources, which are essential for the accurate identification and quantification of this impurity during quality control testing. synzeal.comsynzeal.comusp.orgsynthinkchemicals.comsigmaaldrich.com

Pharmacopoeia Designation for this compound General Approach to Impurity Control
United States Pharmacopeia (USP)Famotidine Related Compound AThe monograph for Famotidine includes a test for Chromatographic Purity. Specific limits for individual impurities may be listed in product-specific monographs. uspbpep.comuspbpep.com
European Pharmacopoeia (EP)This compoundThe monograph for Famotidine lists several specified impurities and includes a test for related substances, often with specific limits for individual and total impurities.
British Pharmacopoeia (BP)This compoundThe BP generally harmonizes with the EP monographs. sigmaaldrich.comtso.co.uk
Japanese Pharmacopoeia (JP)Famotidine Related Compound AThe JP provides monographs with tests for the purity of drug substances, including limits on related substances. pmda.go.jpmhlw.go.jppharmacompass.commhlw.go.jppmda.go.jp
This table provides a general overview. Specific limits for this compound should be confirmed from the current effective versions of the respective pharmacopoeial monographs.

Documentation and Reporting Requirements for Impurity A in Regulatory Submissions

Comprehensive documentation of all aspects related to the control of this compound is a prerequisite for a successful regulatory submission, such as an Abbreviated New Drug Application (ANDA) or a New Drug Application (NDA). regulations.govfda.gov This information is primarily located in Module 3 of the Common Technical Document (CTD). fhir.orgdsinpharmatics.comyoutube.comfda.gov

The submission should include a detailed discussion of the potential and actual impurities arising from the synthesis, purification, and storage of the famotidine drug substance and the manufacture and storage of the drug product. educolifesciences.com For this compound, the following information is typically required:

Identification and Characterization: A summary of the data used to confirm the structure of Impurity A.

Rationale for Specification: A justification for the proposed acceptance criteria for Impurity A in both the drug substance and drug product specifications. This should be based on data from batches used in clinical and stability studies, as well as batches representative of the commercial manufacturing process.

Analytical Procedures: Detailed information on the analytical methods used for the detection and quantification of Impurity A, including validation data to demonstrate specificity, linearity, accuracy, precision, and the limit of detection and quantification.

Batch Analysis Data: A tabulation of the levels of Impurity A found in relevant batches of the drug substance and drug product.

Qualification Data: If the levels of Impurity A exceed the ICH qualification thresholds, a comprehensive qualification report must be provided. This report should contain data demonstrating the biological safety of the impurity at the proposed acceptance criterion. This may include data from toxicological studies or a thorough scientific justification based on metabolic or other relevant data.

ICH M7 Assessment: A complete assessment of the mutagenic potential of Impurity A, including the results of any in silico predictions and, if necessary, experimental data from mutagenicity assays. The rationale for the classification of the impurity and the corresponding control strategy should be clearly articulated.

Computational and Chemoinformatic Approaches in Famotidine Impurity a Research

In Silico Prediction of Potential Degradation Pathways and Impurity Structures

In silico (computer-based) prediction of degradation pathways is a proactive approach to identifying potential impurities that may arise during the synthesis, formulation, or storage of a drug substance. These predictive methods utilize knowledge-based systems and computational algorithms to forecast the likely degradation products of a molecule under various stress conditions.

For famotidine (B1672045), degradation is known to occur under different pH conditions, with hydrolysis being a key factor. Famotidine is susceptible to both acid and base catalysis nih.gov. Under acidic conditions, it degrades rapidly, while in alkaline media, it also forms several degradation products nih.govtezu.ernet.in. While specific in silico studies predicting the formation of Famotidine Impurity A are not extensively detailed in publicly available literature, the general principles of degradation prediction can be applied. Software tools can model the reactivity of different functional groups within the famotidine molecule to predict likely degradation pathways. For instance, the hydrolysis of the sulfamoyl group is a known degradation route for famotidine, leading to the formation of related impurities tezu.ernet.innih.gov.

A study on the degradation of famotidine in aqueous solutions indicated the formation of four degradation products in acidic media and five in alkaline media, highlighting the complexity of its degradation profile nih.gov. While this study did not specifically identify Impurity A, it underscores the multiple potential degradation pathways that can be explored using computational tools.

In silico tools can also be instrumental in characterizing unknown impurities. For example, in the investigation of a potential genotoxic impurity in a key starting material of famotidine, in silico assessment was a critical step in evaluating its risk nih.gov. This demonstrates the utility of computational approaches in impurity profiling and risk assessment.

Molecular Modeling and Electronic Structure Calculations for Reaction Mechanism Elucidation

Molecular modeling and electronic structure calculations provide detailed insights into the reaction mechanisms that lead to the formation of impurities. These computational techniques can be used to study the transition states of reactions, calculate reaction energies, and determine the most likely pathways for impurity formation.

While specific molecular modeling studies elucidating the formation of this compound are not widely published, the application of these methods to similar pharmaceutical compounds is well-established. For instance, molecular docking and molecular dynamics simulations have been used to investigate the interaction of a famotidine-related impurity with DNA to assess its genotoxic potential nih.gov. These methods provide a molecular-level understanding of how a molecule interacts with its environment, which can be extended to understand the chemical reactions involved in its formation.

The formation of an impurity often involves specific chemical transformations, such as hydrolysis or oxidation. Quantum mechanical calculations can be employed to model the electronic structure of the molecules and predict their reactivity. For example, the hydrolysis of famotidine under different pH conditions involves specific catalytic actions that could be modeled to understand the formation of various degradation products, including potentially Impurity A nih.gov.

The following table outlines some computational methods and their potential applications in studying this compound:

Computational MethodPotential Application in this compound Research
Molecular Docking Investigating the interaction of Impurity A with biological targets to assess potential toxicity.
Molecular Dynamics Simulation Simulating the behavior of famotidine in different solvent and pH conditions to observe conformational changes that may precede degradation to Impurity A.
Quantum Mechanics (QM) Calculating the reaction energies and transition states for the proposed pathways of Impurity A formation to determine the most energetically favorable route.
Hybrid QM/MM Methods Studying enzymatic degradation of famotidine that might lead to Impurity A by treating the active site with QM and the surrounding protein with molecular mechanics.

Chemometric Applications in Analytical Method Development and Data Interpretation for Impurity Profiling

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of pharmaceutical analysis, chemometrics is a powerful tool for developing and validating analytical methods, as well as for interpreting complex data from impurity profiling studies.

For the analysis of famotidine and its impurities, including Impurity A, chemometric techniques can be applied to optimize chromatographic separations and to analyze spectroscopic data. High-performance liquid chromatography (HPLC) is a common technique for the determination of famotidine and its impurities researchgate.netscholarsresearchlibrary.com. Chemometric approaches can aid in the development of robust HPLC methods by systematically optimizing parameters such as mobile phase composition, flow rate, and temperature.

Multivariate analysis techniques are particularly useful in impurity profiling. Principal Component Analysis (PCA) and Partial Least Squares (PLS) are two such methods that have been applied to the analysis of pharmaceutical compounds. In a study involving the simultaneous determination of ibuprofen (B1674241) and famotidine in the presence of famotidine degradation products, PLS and Principal Component Regression (PCR) were successfully used nih.gov. These methods allowed for the accurate quantification of the active ingredients even in the presence of interfering substances nih.gov.

The application of these chemometric models can be extended to the impurity profiling of famotidine, where they can help to:

Identify and quantify impurities: By analyzing the spectral and chromatographic data, chemometric models can help to resolve co-eluting peaks and accurately quantify known and unknown impurities.

Monitor batch consistency: PCA can be used to compare the impurity profiles of different batches of famotidine, providing a statistical measure of batch-to-batch consistency.

Develop predictive models: PLS can be used to build models that correlate the analytical data with the concentration of impurities, which can be used for rapid quality control.

The following table summarizes the key chemometric techniques and their applications in the analysis of this compound:

Chemometric TechniqueApplication in this compound Analysis
Principal Component Analysis (PCA) - Exploratory data analysis of chromatographic or spectroscopic data to identify patterns and outliers in impurity profiles across different batches. - Dimensionality reduction of complex datasets.
Partial Least Squares (PLS) - Quantitative analysis of Impurity A in the presence of the main component (famotidine) and other impurities, especially in cases of spectral overlap. - Building predictive models for impurity levels based on process parameters.
Design of Experiments (DoE) - Systematic optimization of analytical methods (e.g., HPLC) for the separation and detection of Impurity A.

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying Famotidine Impurity A in pharmaceutical formulations?

Methodological Answer :

  • TLC and HPLC Methods : Thin-layer chromatography (TLC) using ethyl acetate:methanol:ammonia (9:2:1 v/v) achieves separation of this compound (Rf ~0.27–0.40), while HPLC on a C18 column with methanol:phosphate buffer (pH 3, 80:20 v/v) provides precise retention times (~2.2–9.9 min) for impurity resolution .
  • Validation Parameters : Both methods are validated per ICH guidelines, including specificity (resolution >2.0 between Impurity A and Famotidine), linearity (R² >0.999), and precision (RSD <2.0%) .
  • Sample Preparation : Stability of Impurity A in solution is confirmed over 14 days under refrigerated and ambient conditions (RSD <2.0%) .

Q. How are stability studies designed to assess this compound under stress conditions?

Methodological Answer :

  • Forced Degradation : Expose Famotidine to acidic (e.g., 1M HCl), basic (e.g., 1M NaOH), oxidative (3% H₂O₂), and photolytic conditions. Monitor Impurity A formation via HPLC, with degradation thresholds set at 5–10% of total impurities .
  • Kinetic Analysis : Track impurity formation rates under thermal stress (e.g., 40°C/75% RH) using Arrhenius modeling to predict shelf-life .

Q. What regulatory guidelines govern the control of this compound in drug substances?

Methodological Answer :

  • ICH Q3A : Requires identification and quantification of impurities ≥0.1% in drug substances. Impurity A must be structurally characterized if exceeding 0.15% .
  • Impurity Profiling : Establish a profile detailing retention time, classification (e.g., process-related), and acceptable limits based on batch data from controlled production processes .

Advanced Research Questions

Q. How can co-elution challenges between this compound and degradation products be resolved during method development?

Methodological Answer :

  • Mobile Phase Optimization : Adjust pH (e.g., phosphate buffer pH 3) and organic modifier ratios (methanol:acetonitrile) to enhance peak resolution. For example, a shift from 80:20 to 75:25 methanol:buffer improves separation of Impurity A from Famotidine acid degradants .
  • Advanced Detectors : Use HPLC-Q-TOF-MS to differentiate co-eluting impurities via accurate mass measurements (e.g., Impurity A: m/z 259.35 vs. degradants at m/z 260.34) .

Q. What synthetic or degradation pathways lead to the formation of this compound?

Methodological Answer :

  • Synthetic Byproducts : Impurity A may arise from incomplete purification of intermediates, such as residual thiourea derivatives during thiazole ring synthesis .
  • Degradation Mechanisms : Hydrolysis in alkaline conditions (e.g., 2M NaOH) cleaves Famotidine’s sulfonamide group, generating Impurity A as a primary degradant .

Q. How can mass spectrometry and NMR elucidate the structural identity of this compound?

Methodological Answer :

  • HPLC-Q-TOF-MS : Confirm molecular formula (C₈H₁₄N₆S₂) via exact mass (m/z 258.37) and fragmentation patterns (e.g., m/z 154.02 for thiazole ring cleavage) .
  • ¹H/¹³C NMR : Assign peaks for key functional groups (e.g., δ 2.8 ppm for –SCH₂ protons) and compare with synthetic reference standards .

Q. What toxicological thresholds apply to this compound, and how are they validated?

Methodological Answer :

  • ICH M7 : If Impurity A is mutagenic (Ames test-positive), set limits using a compound-specific acceptable intake (AI) based on TD50 values. For non-mutagens, apply standard thresholds (e.g., 0.15% daily dose) .
  • In Vivo Studies : Use rodent models to assess carcinogenicity if impurity levels exceed ICH limits in chronic dosing studies .

Q. How does this compound impact pharmacokinetic parameters in sustained-release formulations?

Methodological Answer :

  • Bioavailability Studies : Compare AUC and Cmax of formulations spiked with Impurity A (0.1–0.5%) vs. controls. For example, Impurity A at 0.3% reduces Famotidine’s AUC₀–24 by 12% in alginate microspheres, indicating competitive absorption .
  • Dissolution Testing : Use USP Apparatus II (paddle method) to evaluate impurity release kinetics under simulated GI conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.